4-iodo-N-[3-(methylthio)phenyl]benzamide
Description
Propriétés
IUPAC Name |
4-iodo-N-(3-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INOS/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFPTYBUYULLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Substituent Effects on Physicochemical Properties
Substituents on the benzamide scaffold profoundly impact electronic properties, solubility, and steric interactions. Below is a comparative analysis of key analogs:
| Compound Name | Substituent (Benzoyl Ring) | N-Aryl Group | Key Properties | Reference |
|---|---|---|---|---|
| 4-Iodo-N-[3-(methylthio)phenyl]benzamide | Iodo (para) | 3-(Methylthio)phenyl | High molecular weight (due to iodine); polarizable, electron-withdrawing | [18] |
| 4-(tert-Butyl)-N-(4-(methylthio)phenyl)benzamide | tert-Butyl (para) | 4-(Methylthio)phenyl | Bulky electron-donating group; enhanced lipophilicity | [18] |
| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | Chloro, Hydroxy (ortho) | 4-(Trifluoromethyl)phenyl | Electron-withdrawing CF₃; hydroxyl group enables H-bonding | [15] |
| N-(2-Nitrophenyl)-4-bromobenzamide | Bromo (para) | 2-Nitrophenyl | Strong electron-withdrawing (NO₂); bromine offers moderate steric hindrance | [9] |
Key Observations :
Key Observations :
- Iodo vs. Nitro/Chloro : The absence of a hydroxyl group in the target compound may reduce H-bonding capacity compared to salicylamides, but iodine’s size could improve van der Waals interactions .
- Role of Functional Groups: Propanoic acid derivatives () show altered pharmacokinetics due to ionization, unlike neutral benzamides .
Spectral Data Comparisons :
- IR Spectroscopy : The target compound’s C=O stretch (~1660–1680 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) align with tautomeric stability in similar triazoles .
- NMR : The para-iodo substituent would deshield adjacent protons, causing distinct ¹H-NMR shifts compared to methyl or tert-butyl groups .
Q & A
Q. What are the standard synthetic routes for 4-iodo-N-[3-(methylthio)phenyl]benzamide?
The synthesis typically involves:
- Coupling reactions : Amide bond formation between 4-iodobenzoic acid derivatives and 3-(methylthio)aniline using coupling agents like EDCl/HOBt .
- Iodination : Direct iodination of precursor benzamides using iodine monochloride (ICl) in acetic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by recrystallization . Key parameters: Temperature (60–80°C), reaction time (12–24 hrs), and inert atmosphere (N₂) to prevent oxidation of the methylthio group .
Q. Which analytical techniques are used to confirm the compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation .
- Mass spectrometry (ESI-MS or HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dialysis to remove residues .
- Catalyst screening : Pd(OAc)₂ for regioselective iodination, reducing side products .
- Table 1 : Yield optimization under varying conditions:
| Temperature (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 60 | None | DCM | 45 |
| 80 | Pd(OAc)₂ | DMF | 78 |
| 70 | EDCl | THF | 62 |
- Note: Pd-catalyzed methods show superior yields but require rigorous metal residue removal .
Q. How can researchers design assays to evaluate the compound’s bioactivity?
- Enzyme inhibition assays : Kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., EGFR) to confirm mechanism .
Q. How to resolve discrepancies in bioactivity data across studies?
- Batch-to-batch variability : Ensure compound purity via HPLC and elemental analysis .
- Assay conditions : Standardize pH, serum concentration, and incubation time .
- Control compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀) to identify outliers .
Q. What computational methods predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA/GBSA to estimate binding free energies .
- Pharmacophore modeling : Identify critical functional groups (e.g., iodobenzamide for hydrophobic interactions) .
Data Contradiction Analysis
Q. Why do some studies report anticancer activity while others show no efficacy?
- Cell line variability : Sensitivity differences due to genetic mutations (e.g., p53 status) .
- Metabolic stability : Rapid hepatic clearance in certain models reduces bioavailability .
- Off-target effects : Use siRNA silencing or proteome profiling to rule out non-specific interactions .
Methodological Best Practices
- Synthetic reproducibility : Document reaction conditions (e.g., solvent grade, moisture levels) meticulously .
- Bioassay validation : Include positive/negative controls and triplicate measurements .
- Data transparency : Share raw NMR/MS files in supplementary materials for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
